Pervanadate
Description
Historical Context of Vanadium Compounds in Cellular Studies
The journey to understanding pervanadate's role began with broader investigations into vanadium's biological effects. Early in the 20th century, the presence of high concentrations of vanadium was detected in certain marine organisms, such as sea squirts, sparking interest in its biological functions. amazon.com For many years, research focused on its potential essentiality and toxicity in various animals. amazon.com
A pivotal shift occurred when the scientific community recognized the chemical similarities between the vanadate (B1173111) anion (the +5 oxidation state of vanadium) and the phosphate (B84403) anion. oup.comresearchgate.net Vanadate can adopt a tetrahedral structure that closely mimics phosphate, allowing it to interact with and act as a competitive inhibitor for many phosphate-metabolizing enzymes. oup.comresearchgate.net This "phosphate analog" property was a crucial insight. The landmark discovery in 1977 by Cantley and colleagues that vanadate is a powerful inhibitor of the Na+,K+-ATPase enzyme cemented the use of vanadium compounds as probes for enzymatic mechanisms involving phosphate transfer. amazon.comoup.com This opened the door for using vanadates to study a wide array of enzymes, including other ATPases, phosphatases, and kinases. amazon.comoup.comnih.gov
Table 1: Key Historical Developments of Vanadium in Biological Research
| Year | Discovery | Significance | Reference(s) |
|---|---|---|---|
| 1911 | Discovery of high vanadium concentrations in ascidians (sea squirts) by Henze. | Sparked initial interest in the biological role of vanadium. | amazon.com |
| 1977 | Vanadate identified as a potent inhibitor of Na+,K+-ATPase by Cantley et al. | Established vanadate as a tool to probe phosphate-metabolizing enzymes. | amazon.comoup.com |
| 1980 | Observation that vanadate has insulin-mimetic properties. | Opened a new area of research into the hormonal and signaling effects of vanadium. | amazon.com |
Overview of this compound's Significance in Signal Transduction Research
While vanadate itself is an effective inhibitor, the development of this compound marked a significant advancement for signal transduction research. This compound is a general term for a variety of complexes formed between vanadate and hydrogen peroxide. tandfonline.com This combination creates a much more potent and effective inhibitor of protein tyrosine phosphatases (PTPs) than vanadate alone. tandfonline.comahajournals.org The transient nature of tyrosine phosphorylation often makes it difficult to study, but this compound's potent inhibitory action helps to "trap" proteins in their phosphorylated state, enhancing their detection. revvity.com
This ability to globally increase phosphotyrosine levels makes this compound an invaluable tool for:
Identifying novel tyrosine-phosphorylated proteins: By treating cells with this compound, researchers can accumulate enough phosphorylated protein to be detected and identified.
Elucidating signaling pathways: this compound can be used to mimic or amplify signals that are dependent on tyrosine kinase activation. For example, it has been used to simulate the effects of interleukin-2 (B1167480) (IL-2) in T cells, helping to dissect the downstream signaling events. nih.gov
Studying enzyme activation: Researchers have used this compound to demonstrate that the tyrosine phosphorylation of specific enzymes, such as Phospholipase C γ1, leads to their activation and subsequent downstream cellular responses like the generation of inositol (B14025) phosphates. ahajournals.org
By providing a method to circumvent the rapid dephosphorylation that occurs in cells, this compound allows for a clearer and more detailed investigation of the critical roles that tyrosine phosphorylation plays in health and disease. revvity.com
Table 2: Comparison of Vanadate and this compound as Phosphatase Inhibitors
| Feature | Vanadate | This compound | Reference(s) |
|---|---|---|---|
| Composition | Anionic form of vanadium (oxidation state +5). | A complex of vanadate and hydrogen peroxide. | researchgate.nettandfonline.com |
| Inhibitory Potency | Moderate inhibitor of PTPs and other phosphatases. | Highly potent inhibitor of PTPs. | tandfonline.comahajournals.org |
| Mechanism | Acts as a transition-state analog of phosphate. | Irreversibly oxidizes the catalytic cysteine in the PTP active site. | researchgate.net |
| Primary Use | General inhibitor for phosphate-metabolizing enzymes (e.g., ATPases). | Potent and specific tool for studying protein tyrosine phosphorylation. | amazon.comrevvity.com |
Structure
2D Structure
Properties
Molecular Formula |
H6Na3O10V |
|---|---|
Molecular Weight |
285.95 g/mol |
IUPAC Name |
trisodium;hydrogen peroxide;trioxido(oxo)vanadium |
InChI |
InChI=1S/3Na.3H2O2.4O.V/c;;;3*1-2;;;;;/h;;;3*1-2H;;;;;/q3*+1;;;;;3*-1; |
InChI Key |
PZYFJWVGRGEWGO-UHFFFAOYSA-N |
Canonical SMILES |
OO.OO.OO.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Synonyms |
pervanadate vanadyl hydroperoxide |
Origin of Product |
United States |
Laboratory Synthesis and Stability Considerations for Pervanadate Research
Preparation of Pervanadate Solutions for In Vitro and Cellular Assays
The synthesis of this compound is achieved through the chemical reaction between a vanadate (B1173111) salt and hydrogen peroxide (H₂O₂). google.com The most frequently used precursor is sodium orthovanadate (Na₃VO₄), although sodium metavanadate is also utilized. tandfonline.com The standard method involves mixing aqueous solutions of the vanadate salt and hydrogen peroxide, followed by a brief incubation period to allow for the formation of the active peroxovanadate complexes. embl.de
The concentrations and molar ratios of the reactants can be adapted for different experimental needs. Many protocols advocate for mixing equimolar concentrations of sodium orthovanadate and hydrogen peroxide. biologists.comuq.edu.au A typical stock solution, for example, can be prepared by combining equal volumes of 10 mM sodium orthovanadate and 10 mM hydrogen peroxide to create a 5 mM this compound solution. biologists.comuq.edu.au Other documented procedures use different starting concentrations, such as mixing 1 mM or 100 mM stock solutions of the reactants. nih.govhubrecht.eu The reaction is generally incubated at room temperature for a period ranging from two to twenty minutes. google.comtandfonline.comembl.denih.gov
After the incubation, some protocols include the addition of catalase to eliminate any unreacted hydrogen peroxide. google.comnih.govnih.gov This step is crucial for experiments where hydrogen peroxide itself could produce confounding biological effects, thereby ensuring that the observed outcome is attributable specifically to this compound. google.com The final this compound solution is then diluted to the required concentration in an appropriate buffer or cell culture medium for immediate application. tandfonline.combiologists.comnih.gov
Table 1: Examples of Laboratory Protocols for this compound Preparation
| Vanadate Source | Vanadate Conc. | H₂O₂ Conc. | Molar Ratio (Vanadate:H₂O₂) | Incubation Time & Temp. | Catalase Addition | Intended Use/Assay |
|---|---|---|---|---|---|---|
| Sodium Orthovanadate | 10 mM | 10 mM | 1:1 | Not specified | Not specified | Neutrophil stimulation biologists.comuq.edu.au |
| Vanadate | 1 mM | 1 mM | 1:1 | 15 min at 22°C | Yes (200 µg/mL) | PTP inhibition google.comnih.gov |
| Sodium Metavanadate | 1 mM | 1 mM | 1:1 | 20 min at RT | No | HL60 cell culture tandfonline.com |
| Sodium Orthovanadate | 100 mM | 100 mM | 1:1 | 2 min | No | COS-1 cell treatment nih.gov |
| Sodium Orthovanadate | 1 mM | 1 mM | 1:1 | "several min" | No | HeLa cell stimulation hubrecht.eu |
| Sodium Orthovanadate | 2 mM | 3 mM | 1:1.5 | Not specified | No | Erythrocyte treatment unipd.it |
Factors Influencing this compound Stability and Experimental Consistency
The principal difficulty when working with this compound is its inherent instability in aqueous solutions. The active peroxovanadate complexes are transient and will degrade over time, diminishing the solution's efficacy as a PTP inhibitor. google.comresearchgate.net This degradation can introduce significant variability into experimental data, and therefore, it is widely recommended that this compound solutions are prepared freshly immediately before each use. nih.gov Most published methods stipulate that the prepared solution should be utilized within a very short window, typically between 30 minutes and two hours. google.comtandfonline.comnih.govnih.gov
The stability of a this compound solution is influenced by several key factors:
Time: The active peroxovanadate species naturally decompose, reverting to their precursor forms. A solution's inhibitory power will decrease the longer it is left to stand. google.com In cellular experiments, this breakdown can permit the recovery of phosphatase activity during the assay.
Reducing Agents: The presence of reducing agents can markedly accelerate the decomposition of this compound. For instance, dithiothreitol (B142953) (DTT), a common component in PTP assay buffers used to protect the enzyme's catalytic cysteine, rapidly converts this compound back into vanadate. researchgate.net
Catalase: While adding catalase effectively removes excess hydrogen peroxide, it can also negatively impact the stability of the peroxovanadate complex by accelerating its breakdown. researchgate.net The decision to include catalase is therefore a trade-off between preventing H₂O₂-induced artifacts and maximizing the longevity of the active inhibitor. embl.denih.govhubrecht.euunipd.it
In Situ Generation: In biological systems, hydrogen peroxide can sometimes be generated in situ. When using vanadate alone in such systems, this can lead to the unintentional formation of this compound, which may be prevented by including catalase in control experiments. researchgate.net
To achieve reliable and reproducible results, it is imperative to standardize the this compound preparation protocol, including reactant concentrations, incubation parameters, and the precise timing of its use. Furthermore, conducting control experiments with vanadate and hydrogen peroxide individually is essential to verify that the observed biological effects are specific to the action of the this compound complex. biologists.com
Table 2: Factors Affecting this compound Solution Stability
| Factor | Effect on this compound | Experimental Implication |
|---|---|---|
| Time | Degradation of active peroxovanadate complexes over time. | Loss of inhibitory potency; solutions must be used freshly (e.g., within 1-2 hours). google.comnih.govnih.gov |
| Reducing Agents (e.g., DTT) | Rapid conversion of this compound to vanadate. | Incompatible with certain assay conditions; causes loss of the specific this compound effect. researchgate.net |
| Catalase | Removes excess H₂O₂ but can also accelerate this compound decomposition. | Use depends on balancing the need to eliminate H₂O₂ effects against maintaining this compound stability. researchgate.net |
| In Situ H₂O₂ Generation | Can lead to the unintended formation of this compound from vanadate in a biological sample. | May require the addition of catalase to vanadate-only controls to prevent confounding results. researchgate.net |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Sodium Orthovanadate |
| Hydrogen Peroxide |
| Sodium Metavanadate |
| HEPES |
| Catalase |
| Dithiothreitol (DTT) |
Mechanistic Elucidation of Pervanadate Action in Biological Contexts
Pervanadate as a Potent Protein Tyrosine Phosphatase Inhibitor
Molecular Mechanism of Catalytic Cysteine Oxidation
The inhibitory action of this compound on PTPs stems from its ability to oxidize a critical cysteine residue located within the enzyme's active site. researchgate.net This catalytic cysteine is essential for the phosphatase's enzymatic activity, acting as a nucleophile in the dephosphorylation reaction. rsc.org this compound, being a potent oxidizing agent, directly targets this highly reactive cysteine thiol. biorxiv.orgresearchgate.net The oxidation process converts the cysteine thiol group (-SH) to higher oxidation states, such as sulfenic acid (-SOH), sulfinic acid (-SO2H), or sulfonic acid (-SO3H). biorxiv.orgbiorxiv.org Specifically, studies have shown that this compound can hyperoxidize the catalytic cysteine to sulfonic acid. biorxiv.orgpnas.org This modification of the active site cysteine renders the PTP catalytically inactive. researchgate.netresearchgate.net The structural similarity between vanadate (B1173111) and phosphate (B84403) is thought to provide this compound with a high affinity for the PTP active site, facilitating this targeted oxidation. biorxiv.org
Irreversibility of this compound-Mediated Protein Tyrosine Phosphatase Inhibition
A key characteristic of this compound-mediated PTP inhibition is its irreversible nature. researchgate.netnih.gov Unlike the competitive and reversible inhibition by orthovanadate, the oxidative modification of the catalytic cysteine by this compound is a stable and lasting change. researchgate.net Once the cysteine residue is oxidized to its higher oxidation states, particularly the sulfonic acid form, it cannot be readily reversed by cellular reducing agents like dithiothreitol (B142953) (DTT). researchgate.netnih.gov This irreversible inactivation ensures a sustained elevation of protein tyrosine phosphorylation, making this compound a valuable tool for studying the downstream effects of unchecked tyrosine kinase signaling. biorxiv.orgresearchgate.net Mass spectrometry analysis has confirmed the irreversible oxidation of the catalytic cysteine of PTP1B by this compound. researchgate.netnih.gov
This compound's Role in Modulating Cellular Redox Homeostasis
Generation of Reactive Oxygen Species and Thiol Oxidation
This compound treatment leads to a disruption of cellular redox homeostasis, characterized by the promotion of cysteine thiol oxidation. biorxiv.orgresearchgate.net This is evidenced by the rapid oxidation of cellular redox sensors. biorxiv.org The compound's interaction with cellular components can lead to the generation of reactive oxygen species (ROS), further contributing to an oxidative environment. embopress.org This oxidative stress results in the widespread oxidation of thiol groups on various proteins, not limited to PTPs. aai.org this compound appears to evade the typical cellular antioxidant systems, allowing it to effectively target and oxidize cysteine thiols. biorxiv.org This broad-spectrum thiol oxidation can have profound effects on the function of numerous proteins that rely on reduced cysteine residues for their activity.
Pervanadate Induced Perturbations in Intracellular Signaling Networks
Global Elevation of Protein Tyrosine Phosphorylation Levels
Pervanadate treatment leads to a significant and widespread increase in the tyrosine phosphorylation of cellular proteins. nih.govahajournals.orgbiologists.com This effect is a direct consequence of its primary mechanism of action: the potent inhibition of protein-tyrosine phosphatases (PTPs). biorxiv.orgnih.gov this compound, a compound formed from vanadate (B1173111) and hydrogen peroxide, irreversibly oxidizes a critical cysteine residue within the catalytic domain of PTPs, rendering them inactive. biorxiv.orgnih.govresearchgate.net This inactivation shifts the cellular equilibrium maintained by protein tyrosine kinases and phosphatases, resulting in the hyperphosphorylation of a multitude of protein substrates on their tyrosine residues. nih.govbiorxiv.orgaai.org
The accumulation of phosphotyrosine-containing proteins is a hallmark of this compound exposure and can be observed across various cell types, including HeLa cells, human umbilical vein endothelial cells, and glandular epithelial cells. ahajournals.orgbiologists.comresearchgate.net For instance, in HT29 cells, this compound treatment results in a dramatic increase in the tyrosine phosphorylation of numerous cellular proteins. biologists.com Similarly, studies in HeLa cells have shown that this compound induces a drastic increase in the tyrosine phosphorylation of cellular proteins, which is a reversible process upon removal of the inhibitor. nih.gov This broad-spectrum elevation of tyrosine phosphorylation underscores the critical role of PTPs in maintaining cellular homeostasis and regulating signaling pathways.
Recent research has also revealed that in addition to its well-established role as a PTP inhibitor, this compound can disrupt cellular redox homeostasis and directly activate SRC family tyrosine kinases through the oxidation of specific cysteine residues. biorxiv.org This finding suggests a dual mechanism by which this compound elevates global tyrosine phosphorylation levels, acting not only by inhibiting dephosphorylation but also by directly promoting phosphorylation through kinase activation.
Modulation of Insulin (B600854) Receptor Signaling and Downstream Events
This compound has been widely recognized for its insulin-mimetic properties, largely attributed to its ability to modulate the phosphorylation state of the insulin receptor (IR) and its downstream signaling components. oup.comoup.comnih.gov By inhibiting PTPs, this compound leads to increased tyrosine phosphorylation of the insulin receptor's β-subunit, a critical event for the activation of its intrinsic tyrosine kinase activity. oup.comnih.govphysiology.org This enhanced phosphorylation mimics the effects of insulin binding and initiates a cascade of downstream signaling events. oup.com
In rat adipocytes, this compound has been shown to be a potent trigger of glucose transport, an effect that is dependent on the stimulation of IR tyrosine kinase. oup.com Notably, this compound can produce an additional activation of glucose influx even in cells treated with maximally activating concentrations of insulin, suggesting it can amplify the insulin signal. oup.com This potentiation is correlated with a further increase in the autophosphorylation of the insulin receptor. oup.com
The insulin-mimetic activity of this compound is also linked to the increased tyrosine phosphorylation of insulin receptor substrates (IRS), such as IRS-1 and IRS-2. researchgate.net However, the interplay is complex, as studies have shown that the presence of tyrosine-phosphorylated IRS-1 can, in turn, increase insulin receptor tyrosine phosphorylation, potentially by inhibiting PTPs. oup.comnih.gov this compound treatment in cells expressing the insulin receptor leads to a marked increase in its tyrosine phosphorylation, an effect that can be influenced by the presence and type of IRS proteins. oup.comnih.gov
It is important to note that while this compound mimics insulin's effect on glucose uptake, it does not universally replicate all of insulin's actions. For instance, in contrast to insulin, this compound has been shown to inhibit system A amino acid uptake in L6 skeletal muscle cells. nih.govphysiology.org This differential effect suggests that the signaling pathways governing these two processes diverge at a point downstream of the initial PTP inhibition by this compound.
Activation and Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
This compound is a potent activator of the mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial pathways that regulate a wide array of cellular processes including proliferation, differentiation, and stress responses. nih.govresearchgate.net The activation of MAPK pathways by this compound is a consequence of the increased tyrosine phosphorylation of upstream signaling components that are normally kept in a low phosphorylation state by PTPs. nih.gov Inhibition of these phosphatases is sufficient to initiate a complete MAPK activation program. nih.gov Studies have demonstrated that this compound activates all three major MAPK families: Extracellular Signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. researchgate.netnih.gov
Extracellular Signal-Regulated Kinase (ERK) Activation
This compound treatment leads to the robust activation of the ERK1/2 pathway. nih.govresearchgate.net This activation is characterized by the increased phosphorylation of ERK1 and ERK2. ahajournals.orgembopress.org The mechanism of ERK activation by this compound can involve the upstream components of the MAPK cascade, including the phosphorylation of the Epidermal Growth Factor Receptor (EGF-R) and the subsequent activation of Raf and MEK (MAP kinase/ERK-kinase). atsjournals.orgphysiology.org The inhibition of PTPs by this compound is thought to be the primary trigger for the phosphorylation and activation of these upstream regulators. atsjournals.orgphysiology.org Interestingly, in some cellular contexts, this compound-triggered ERK activation has been found to be insensitive to the MEK inhibitor PD 98059, suggesting the existence of a MEK-bypass pathway for ERK activation under conditions of PTP inhibition. nih.gov
c-Jun N-terminal Kinase (JNK) Activation
The c-Jun N-terminal kinase (JNK) pathway, a key stress-activated protein kinase cascade, is also a target of this compound. researchgate.netnih.gov this compound treatment has been shown to activate JNK1 and JNK2 in various cell types. researchgate.net This activation is indicated by the increased phosphorylation of JNK proteins. embopress.org In some instances, the activation of the JNK signaling cascade by this compound may contribute to the hyperphosphorylation of other cellular proteins, such as the heat shock factor 1 (HSF1). researchgate.net Recent studies have also highlighted that MEK inhibition can synergistically potentiate growth factor-induced JNK activation, a phenomenon observed in colorectal cancer cell lines. biorxiv.org
p38 Mitogen-Activated Protein Kinase Activation
This compound is a known activator of the p38 MAPK pathway, another critical stress-responsive kinase cascade. researchgate.netnih.govnih.gov The activation of p38 MAPK by this compound occurs in a dose- and time-dependent manner. nih.gov This activation is implicated in various cellular responses, including the regulation of phospholipase D (PLD) activation in vascular smooth muscle and endothelial cells. nih.govphysiology.org In some systems, this compound-induced p38 MAPK activation can have regulatory effects on other signaling pathways. For example, in baboon smooth muscle cells, higher concentrations of this compound that induce p38 MAPK activity fail to activate MEK-1, and this inhibition of MEK-1 can be reversed by a specific p38 MAPK inhibitor, SB203580. nih.gov Furthermore, this compound-induced tyrosine phosphorylation of certain proteins, like keratins 8 and 19, has been shown to be dependent on a p38 MAPK-mediated pathway. biologists.comnih.gov
Effects on Signal Transducer and Activator of Transcription (STAT) Pathways
This compound treatment has been demonstrated to activate the Signal Transducer and Activator of Transcription (STAT) signaling pathways. nih.govphysiology.org This activation is a direct result of the inhibition of protein-tyrosine phosphatases (PTPs) that normally regulate the phosphorylation state of STAT proteins and their upstream activators, the Janus kinases (JAKs). physiology.orgcapes.gov.br The ensuing increase in tyrosine phosphorylation is a critical step for the dimerization, nuclear translocation, and DNA-binding activity of STATs.
In various cell types, this compound can mimic the effects of cytokines in activating STAT pathways. For example, in A431 cells and human keratinocytes, this compound treatment stimulates the formation of a protein complex containing Stat1 that binds to the interferon-gamma-activated sequence (GAS) element, leading to the upregulation of ICAM-1 expression. nih.gov This indicates that this compound can bypass the need for a cytokine-receptor interaction to initiate STAT-mediated gene transcription. nih.gov
This compound has been shown to induce the tyrosine phosphorylation and activation of several STAT family members, including Stat1 and Stat5. nih.govnih.govresearchgate.net In breast cancer cells, the general inhibition of tyrosine phosphatases by this compound highlights the significant regulatory role of these enzymes on Stat5 activity. nih.gov Furthermore, the rapid deactivation of STAT5b following a growth hormone pulse can be blocked by this compound, underscoring the role of a this compound-sensitive tyrosine phosphatase in terminating the STAT5b signal. capes.gov.broup.com In Drosophila S2 cells, this compound treatment leads to the phosphorylation and nuclear translocation of Stat92E, the Drosophila homolog of mammalian STATs. frontiersin.org
The activation of STATs by this compound is generally more potent than that induced by vanadate or hydrogen peroxide alone, which is consistent with this compound's superior ability to irreversibly inhibit PTPs. physiology.org
Interactive Data Tables
Table 1: Effects of this compound on MAPK Activation
| MAPK Family | Effect of this compound | Key Findings | Cell Types Studied |
|---|---|---|---|
| ERK1/2 | Activation | This compound induces phosphorylation of ERK1/2. ahajournals.orgembopress.org The activation can be mediated by upstream components like EGF-R, Raf, and MEK. atsjournals.orgphysiology.org In some cases, activation is insensitive to MEK inhibitors. nih.gov | HeLa cells researchgate.net, Human umbilical vein endothelial cells ahajournals.org, Rat pulmonary myofibroblasts atsjournals.org |
| JNK | Activation | This compound activates JNK1/2. researchgate.net This activation can contribute to the phosphorylation of other cellular proteins. researchgate.net | HeLa cells researchgate.net, Colorectal cancer cells biorxiv.org |
| p38 MAPK | Activation | this compound activates p38 MAPK in a dose- and time-dependent manner. nih.gov This activation is involved in downstream signaling events like PLD activation. nih.govphysiology.org It can also regulate other pathways, such as inhibiting MEK-1. nih.gov | Vascular smooth muscle cells nih.gov, Baboon smooth muscle cells nih.gov, Endothelial cells physiology.org |
Table 2: this compound's Impact on STAT Pathway Activation
| STAT Protein | Effect of this compound | Key Observations | Cell Types Studied |
|---|---|---|---|
| Stat1 | Activation | This compound induces tyrosine phosphorylation and DNA binding of Stat1. nih.govresearchgate.net It can mimic IFNγ-mediated induction of ICAM-1 expression. nih.gov | A431 cells, Human keratinocytes nih.gov |
| Stat5 | Activation | This compound enhances and sustains prolactin-induced Stat5 tyrosine phosphorylation. nih.gov It blocks the rapid deactivation of GH-induced STAT5b signaling. capes.gov.broup.com | Breast cancer cells (T47D, MCF7) nih.gov, Rat liver cell line (CWSV-1) capes.gov.br |
| Stat92E | Activation | this compound treatment leads to phosphorylation and nuclear translocation of Stat92E. frontiersin.org | Drosophila S2 cells frontiersin.org |
Influence on T-Cell Receptor (TCR) Signaling and Lymphocyte Activation
This compound, a potent inhibitor of protein tyrosine phosphatases (PTPs), serves as a powerful tool for investigating T-cell activation. Its application to T-cells, such as the Jurkat cell line, initiates a cascade of intracellular events that closely mimic those triggered by the physiological ligation of the T-cell receptor (TCR). nih.gov Ligation of the TCR complex is the foundational biochemical event that triggers T-cell activation, proliferation, and lymphokine secretion, starting with the tyrosine phosphorylation of specific intracellular proteins. nih.gov this compound treatment bypasses the need for TCR ligation, directly inducing a state of activation. nih.gov
Research demonstrates that this compound rapidly stimulates a series of proximal T-cell activation events, including the robust tyrosine phosphorylation of multiple cellular substrates, among them the ζ chain of the TCR complex. nih.govaai.org This induced phosphorylation is sufficient to drive the expression of lymphokine genes, such as interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation. nih.gov
The mechanism of this compound's action involves the inhibition of PTPs, which are crucial negative regulators of T-cell signaling. One key PTP in T-cells is CD45, which is inhibited by this compound. nih.gov However, studies on CD45-negative Jurkat cells show that this compound can still stimulate tyrosine phosphorylation, indicating that it targets other intracellular PTPs as well. nih.gov
Furthermore, this compound directly impacts the activity of Src family kinases that are essential for TCR signaling. In intact cells, this compound treatment stimulates the catalytic activities of both p56-lck and p59-fyn. nih.govaai.org The activation of these kinases, coupled with the inhibition of phosphatases, leads to a net increase in the phosphorylation of key signaling molecules, such as ZAP-70, and propagates the activation signal downstream. frontiersin.orgashpublications.org this compound treatment has also been shown to induce phosphorylation of the clathrin heavy chain (CHC), a process dependent on Lck activity, which influences TCR internalization. rupress.org
Table 1: Effects of this compound on Key Components of TCR Signaling
| Target Protein/Process | Observed Effect of this compound | Implication | Reference(s) |
|---|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | Potent inhibition (e.g., CD45) | Increases overall tyrosine phosphorylation | nih.gov |
| p56-lck | Stimulates in vitro catalytic activity | Positive regulation of TCR signaling cascade | nih.govaai.org |
| p59-fyn | Stimulates in vitro catalytic activity | Positive regulation of TCR signaling cascade | nih.govaai.org |
| TCR ζ chain | Induces strong tyrosine phosphorylation | Mimics early TCR activation event | aai.org |
| Interleukin-2 (IL-2) Production | Stimulated in wild-type Jurkat cells | Sufficient to induce lymphokine gene expression | nih.gov |
| Clathrin Heavy Chain (CHC) | Induces phosphorylation | Affects TCR internalization | rupress.org |
Interactions with Phosphoinositide Signaling Pathways
This compound significantly influences the phosphoinositide signaling pathway, a critical route for generating second messengers that control a variety of cellular functions. Treatment with this compound enhances the phosphotyrosine content of key enzymes in this pathway, thereby activating them. ahajournals.org
In human umbilical vein endothelial cells, this compound treatment triggers the tyrosine phosphorylation of phospholipase C gamma 1 (PLCγ1). ahajournals.orgnih.gov This activation leads to the generation of inositol (B14025) phosphates (IPs), the release of arachidonic acid, and the production of prostacyclin. ahajournals.orgnih.gov This demonstrates that a tyrosine phosphorylation-dependent mechanism can activate the phosphoinositide pathway. nih.gov Interestingly, co-treatment with this compound and thrombin results in a synergistic increase in PLCγ1 tyrosine phosphorylation and IP generation, suggesting that thrombin-mediated activation involves a tyrosine phosphorylation-dependent component. ahajournals.orgnih.gov In contrast, the response to histamine (B1213489) and this compound is merely additive. ahajournals.orgnih.gov
This compound also impacts other kinases involved in phosphoinositide signaling. Studies show that this compound stimulation induces the tyrosine phosphorylation, plasma membrane translocation, and activation of 3-phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov In response to this compound, the kinase activity of PDK1 can increase up to 3-fold in the cell, with the activity of the plasma membrane-associated fraction increasing approximately 6-fold. nih.gov Tyrosine residues Tyr-9 and Tyr-373/376 of PDK1 have been identified as phosphorylation sites in response to this compound. nih.govoup.com
Furthermore, in cord blood T lymphocytes, which exhibit a defective mitogenic response, the phosphoinositide breakdown induced by this compound is significantly reduced compared to adult T lymphocytes. aai.org This is associated with weakly phosphorylated PLCγ1 in cord cells following this compound treatment, highlighting the importance of this pathway in T-cell function. aai.org
Table 2: this compound's Impact on the Phosphoinositide Pathway
| Target Molecule | This compound-Induced Effect | Downstream Consequence | Reference(s) |
|---|---|---|---|
| Phospholipase C γ1 (PLCγ1) | Increased tyrosine phosphorylation | Generation of inositol phosphates (IPs) | ahajournals.orgnih.gov |
| 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) | Increased tyrosine phosphorylation and translocation to plasma membrane | 1.5 to 3-fold increase in kinase activity | nih.gov |
| PDK1 (Tyr-9, Tyr-373/376) | Phosphorylation at these specific sites | Important for PDK1 activity regulation | nih.govoup.com |
| Inositol Phosphates (IPs) | Increased generation | Activation of downstream signaling (e.g., Ca2+ release) | ahajournals.orgnih.gov |
Regulation of SRC Family Tyrosine Kinase Activity and Autoinhibition
The regulatory effect of this compound extends beyond its role as a simple PTP inhibitor. Recent findings reveal that this compound directly activates SRC family tyrosine kinases (SFKs) through a distinct, oxidation-based mechanism, which provides a more complete picture of its potent effects on cellular tyrosine phosphorylation. biorxiv.org
SFKs are maintained in an inactive, autoinhibited conformation through intramolecular interactions involving their SH2 and SH3 domains. researchgate.net Activation typically requires the release of these inhibitory restraints. While PTP inhibition by this compound contributes to increased phosphorylation on the activation loop of SRC (e.g., Tyr-416), this compound also potently and directly activates SRC by inducing the oxidation of specific, redox-sensitive cysteine residues. biorxiv.orgresearchgate.net
Mass spectrometry and biophysical approaches have identified Cysteine 188 and Cysteine 280 within the SRC kinase as key targets for this compound-induced oxidation. biorxiv.org The oxidation of these residues disrupts the autoinhibitory conformation of SRC, leading to its activation. biorxiv.org This conformational relief also alters the phosphopeptide binding properties of SRC's SH2 domain. biorxiv.orgresearchgate.net This finding necessitates a re-evaluation of experiments that attribute this compound's effects solely to PTP inhibition, as direct kinase activation via oxidation is a crucial part of its mechanism. biorxiv.org This oxidative activation mechanism has been shown to be essential for SRC's ability to promote cellular overgrowth. biorxiv.org
This dual action—inhibiting the "off" switch (PTPs) while directly turning on the "on" switch (SFKs)—explains the dramatic accumulation of protein tyrosine phosphorylation observed in this compound-treated cells.
Table 3: Oxidative Regulation of SRC Kinase by this compound
| Component | This compound-Induced Action | Mechanism/Consequence | Reference(s) |
|---|---|---|---|
| SRC Kinase | Direct activation | Oxidation of specific cysteine residues | biorxiv.org |
| Cysteine 188 (Cys188) | Sequential oxidation | Contributes to disrupting autoinhibition | biorxiv.org |
| Cysteine 280 (Cys280) | Sequential oxidation | Contributes to disrupting autoinhibition | biorxiv.org |
| SRC Autoinhibition | Conformational relief | Release of intramolecular restraints, leading to kinase activation | biorxiv.orgresearchgate.net |
| SRC SH2 Domain | Altered phosphopeptide binding | Change in substrate interaction | biorxiv.orgresearchgate.net |
This compound's Impact on Cytokine and Growth Factor Receptor Signaling
This compound profoundly affects signaling pathways initiated by cytokines and growth factors, primarily by augmenting the tyrosine phosphorylation status of receptors and their downstream effectors. By inhibiting protein tyrosine phosphatases (PTPs), this compound effectively traps receptors and signaling molecules in their phosphorylated, active state.
In the context of cytokine signaling, this compound has been used to study the activation of gp130-type receptor complexes. molbiolcell.org The IL-6 family of cytokines signals through receptor complexes involving the gp130 subunit. molbiolcell.org Treatment with this compound blocks the dephosphorylation of these receptor chains, and studies using chimeric gp130 receptors showed that only active receptor combinations lead to phosphorylation upon this compound treatment, which subsequently results in the phosphorylation of downstream targets like STATs. molbiolcell.org
Similarly, this compound impacts epidermal growth factor receptor (EGFR) signaling. Treatment of primary human keratinocytes with this compound leads to a rapid and substantial increase in the tyrosine phosphorylation of EGFR, with a magnitude comparable to that induced by EGF itself. capes.gov.br This indicates that PTPs are critical for maintaining the EGFR in a low basal state of phosphorylation. This compound also enhances the EGF-stimulated tyrosine phosphorylation of the adaptor protein Gab1 (Grb2-associated binder-1), which is crucial for downstream signaling, including the activation of the PI3K pathway. capes.gov.br
The influence of this compound also extends to insulin receptor signaling. This compound treatment affects the phosphorylation of insulin receptor substrates (IRS), which are key adaptor proteins that mediate the downstream effects of insulin and insulin-like growth factor-1 (IGF-1). researchgate.net
Table 4: this compound's Effect on Cytokine and Growth Factor Signaling
| Receptor/Effector | This compound-Induced Effect | Cellular Context/Pathway | Reference(s) |
|---|---|---|---|
| gp130-Type Receptors | Blocks dephosphorylation, leading to phosphorylation of active receptor complexes | IL-6 family cytokine signaling | molbiolcell.org |
| Epidermal Growth Factor Receptor (EGFR) | Substantial increase in tyrosine phosphorylation | Primary human keratinocytes | capes.gov.br |
| Gab1 (Grb2-associated binder-1) | Markedly increased EGF-stimulated tyrosine phosphorylation | EGFR signaling pathway | capes.gov.br |
| Insulin Receptor Substrates (IRS) | Affects phosphorylation status | Insulin/IGF-1 signaling pathway | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 12-O-tetradecanoylphorbol 13-acetate |
| Arachidonic acid |
| Genistein |
| Histamine |
| Hydrogen peroxide |
| Inositol phosphates |
| Interleukin-2 |
| This compound |
| Prostacyclin |
| Staurosporine |
| Thrombin |
Pervanadate Mediated Alterations in Fundamental Cellular Processes
Regulation of Cellular Proliferation and Differentiation Pathways
Pervanadate is recognized for its capacity to stimulate cell proliferation. nih.gov In C3H10T1/2 mouse fibroblasts, this compound treatment has been shown to induce proliferation. nih.gov This effect is linked to its role as a potent inhibitor of protein tyrosine phosphatases, which are crucial regulators of cell growth and differentiation pathways. nih.gov The inhibition of these phosphatases leads to the activation of signaling cascades that promote cell division. nih.gov
One of the key mechanisms through which this compound exerts its proliferative effects is the activation and translocation of mitogen-activated protein (MAP) kinases. nih.gov Specifically, it has been observed to trigger the movement of p42/44 MAP kinase into the nucleus of C3H10T1/2 fibroblasts. nih.gov This nuclear translocation is a critical step in the signaling pathway that leads to gene expression changes required for cell proliferation. nih.gov
Furthermore, this compound-mediated effects are not limited to proliferation. The compound can also induce differentiation or apoptosis, depending on the cellular context. biologists.com These diverse biological outcomes are largely attributed to the inhibition of phosphatases that regulate various members of the MAP kinase family, such as p38 kinase. biologists.com In T cells, this compound stimulation is used to induce a high level of phosphorylation of key signaling proteins like the CD3ζ chain, a critical event in T cell activation which governs proliferation and differentiation. researchgate.net
Induction of Morphological Changes and Cytoskeletal Rearrangements
This compound treatment leads to significant alterations in cell morphology and the organization of the cytoskeleton. biologists.comnih.gov These changes are a direct consequence of increased tyrosine phosphorylation of cellular proteins. biologists.comnih.gov
In rat neutrophils, this compound induces a rapid, dose-dependent increase in the phosphotyrosine content of proteins. nih.gov This biochemical change is accompanied by a morphological shift from a rounded to a polarized shape, with cells often developing uropods and pseudopodia, and showing increased membrane activity. biologists.comnih.govuq.edu.au These effects strongly suggest that tyrosine phosphorylation plays a pivotal role in regulating the motile machinery of these cells. biologists.com
Actin Polymerization and Reorganization Dynamics
A key aspect of this compound-induced cytoskeletal rearrangement is its effect on actin dynamics. This compound stimulates a transient polymerization and reorganization of actin, similar to what is observed in cells stimulated by agonists. biologists.comnih.gov In neutrophils, double fluorescence experiments have revealed a co-localization of tyrosine-phosphorylated proteins with F-actin, indicating a direct link between tyrosine phosphorylation and the actin cytoskeleton. biologists.comnih.gov
The process of actin reorganization is crucial for cell motility and changes in cell shape. unisciel.fr this compound's ability to trigger these changes is inhibited by tyrosine kinase inhibitors, confirming that the phenomenon is mediated by the constitutive activity of cellular tyrosine kinases. biologists.comnih.govuq.edu.au In RBL-2H3 mast cells, inhibitors that disrupt actin microfilaments enhance degranulation mediated by FcεRI, but have no effect on this compound-induced degranulation, suggesting that this compound activates signaling pathways downstream of receptor cross-linking. aai.org This indicates that the actin cytoskeleton may regulate signaling at the receptor level, a process that is bypassed by this compound. aai.org
Cell Adhesiveness and Spreading Modulations
This compound also modulates the adhesiveness and spreading of cells on various substrata. biologists.comnih.gov In rat neutrophils, treatment with this compound leads to increased cell spreading on tissue culture surfaces. biologists.comnih.gov This is associated with changes in the localization of F-actin, including the formation of unusual F-actin-containing structures. biologists.comnih.gov
The regulation of cell adhesion is a complex process involving interactions between cell surface receptors and the extracellular matrix. nih.govmdpi.comresearchgate.netrsc.org this compound-induced tyrosine phosphorylation appears to influence these interactions. For instance, in bovine aortic endothelial cells, this compound causes a dramatic increase in phosphotyrosine labeling at cell-cell junctions. biologists.com This is initially followed by an increase in the junctional levels of proteins like vinculin and actin, but prolonged treatment leads to the deterioration of these junctions and the formation of stress fibers and focal adhesions. biologists.com This highlights the dynamic and time-dependent nature of this compound's effects on cell adhesion.
Impact on Cellular Metabolism and Bioenergetics
This compound significantly affects cellular metabolism and the production of energy. nih.govhpst.czwalshmedicalmedia.com Its influence extends to key metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, as well as the transport of essential nutrients like glucose and amino acids.
Glycolytic Flux and Pentose Phosphate Pathway Activity
In mammalian erythrocytes, deoxygenation normally increases the rate of glycolysis and decreases the activity of the pentose phosphate pathway (PPP). nih.govpnas.org This regulation is thought to be mediated by the binding of glycolytic enzymes to the membrane protein Band 3. nih.govpnas.org this compound treatment prevents the formation of this complex between glycolytic enzymes and Band 3. nih.govpnas.org As a result, this compound suppresses the oxygen-dependent changes in both glycolytic and PPP fluxes. nih.govpnas.org This provides direct evidence for the role of Band 3 in mediating the metabolic switch between glycolysis and the PPP in response to oxygen levels. nih.govpnas.org The PPP is crucial for producing NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis. mdpi.combiomolther.orgfrontiersin.org
Glucose and Amino Acid Transport Regulation
This compound has been shown to mimic some of the effects of insulin (B600854) on nutrient transport. In L6 skeletal muscle cells, both vanadate (B1173111) and this compound stimulate glucose transport. This effect is mediated by a signaling pathway that is distinct from the insulin signaling pathway and is independent of PI 3-kinase. However, in the same cell line, these compounds inhibit the transport of the amino acid MeAIB via the insulin-sensitive system A transporter. This inhibition is thought to be mediated by the inhibition of a protein tyrosine phosphatase. These findings indicate that this compound can differentially regulate the transport of glucose and amino acids, highlighting the complexity of its metabolic effects.
Modulation of the Heat Shock Response and Stress Protein Regulation
This compound, a potent inhibitor of protein tyrosine phosphatases (PTPs), significantly influences the cellular heat shock response, a primary defense mechanism against proteotoxic stress. researchgate.netnih.govbiorxiv.org Its effects are primarily centered on the post-translational modification of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock protein (Hsp) genes. researchgate.netcore.ac.uk
Research conducted in HeLa cells has demonstrated that this compound treatment leads to the hyperphosphorylation of the latent, inactive form of HSF1. researchgate.netnih.gov This modification is observable as a retarded mobility of the HSF1 protein during SDS-polyacrylamide gel electrophoresis. researchgate.netnih.gov However, this this compound-induced hyperphosphorylation does not, by itself, trigger the activation of HSF1. researchgate.netnih.gov The protein remains in its monomeric state and does not gain DNA-binding capabilities in the absence of a stress stimulus like heat shock. researchgate.netnih.gov
Interestingly, when cells pre-treated with this compound are subjected to heat shock, the hyperphosphorylated HSF1 is then capable of forming the active, DNA-binding trimer and translocating to the nucleus. researchgate.netnih.gov This finding suggests that the hyperphosphorylation of HSF1 can occur as a separate event, prior to and independent of the other conformational changes required for its full activation. researchgate.netnih.gov
The mechanism of this compound's action appears to be linked to cellular redox status, as its effects on HSF1 can be inhibited by the antioxidant N-acetyl cysteine. researchgate.netnih.gov Furthermore, this compound treatment activates several mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK1/2), c-Jun-N-terminal kinase (JNK1/2), and p38 kinase pathways. researchgate.netnih.gov Evidence suggests a potential role for the JNK signaling cascade in contributing to the hyperphosphorylation of HSF1. researchgate.netwikigenes.org
While this compound primes HSF1 through hyperphosphorylation, its effect on the downstream expression of heat shock proteins can be inhibitory under certain conditions. At high concentrations, this compound has been shown to blunt the transcription of the hsp70 gene that is normally induced by heat. researchgate.netnih.gov this compound also affects other stress-related proteins; for instance, it induces the phosphorylation of Carboxyl-Terminal Modulator Protein (CTMP), which in turn influences its interaction with Hsp70 and can sensitize cells to apoptosis. nih.gov
The following table summarizes key research findings on the effects of this compound on proteins involved in the heat shock response.
| Protein | Effect of this compound | Cell Type | Key Findings |
| Heat Shock Factor 1 (HSF1) | Induces hyperphosphorylation without activation. researchgate.netnih.gov | HeLa | Hyperphosphorylation is independent of HSF1 trimerization and DNA binding but primes the factor for activation upon heat stress. researchgate.netnih.gov |
| Hsp70 | High concentrations can blunt heat-induced transcription. researchgate.netnih.gov | HeLa | Demonstrates a complex regulatory role for this compound beyond simple activation of the stress response pathway. researchgate.netnih.gov |
| MAP Kinases (ERK1/2, JNK1/2, p38) | Activates phosphorylation. researchgate.netnih.gov | HeLa | The JNK pathway may be involved in the this compound-induced hyperphosphorylation of HSF1. researchgate.netwikigenes.org |
| Carboxyl-Terminal Modulator Protein (CTMP) | Induces phosphorylation. nih.gov | Human cells | Phosphorylation affects CTMP's association with Hsp70, potentially modulating apoptotic pathways. nih.gov |
Advanced Methodologies Leveraging Pervanadate in Biomedical Research
Applications in Quantitative Tyrosine Phosphoproteomics
The study of protein tyrosine phosphorylation, a key post-translational modification in cellular signaling, is often hampered by its low stoichiometry and dynamic nature. nih.gov Pervanadate treatment is a cornerstone of many quantitative phosphoproteomic workflows, enabling a more comprehensive analysis of the tyrosine phosphoproteome.
A significant challenge in phosphoproteomics is the low abundance of tyrosine-phosphorylated proteins and peptides relative to their serine- and threonine-phosphorylated counterparts. nih.govnih.gov This disparity necessitates specific enrichment strategies to isolate phosphotyrosine (pY)-containing peptides before mass spectrometry analysis. nih.govnih.gov this compound plays a crucial role by inhibiting PTPs, which leads to a global increase in pY levels within a cell lysate. nih.gov This artificially boosts the concentration of the target peptides, making subsequent enrichment more efficient and enabling deeper characterization of the pY proteome. nih.gov
Common enrichment techniques applied to this compound-treated samples include the use of phosphotyrosine-specific antibodies or recombinant SH2 domains, which act as "superbinders" to pull down pY-containing peptides. nih.govpreprints.org For example, a method known as rapid-robotic phosphotyrosine proteomics (R2-pY) uses magnetic beads conjugated with pY superbinders or antibodies to automate the enrichment process from this compound-stimulated HeLa cells, significantly improving throughput and reproducibility. nih.govacs.orgresearchgate.net
| Enrichment Strategy | Principle of Operation | Role of this compound | Representative Cell Model | Reference |
| Antibody-Based IP | Utilizes immobilized monoclonal antibodies that specifically recognize the phosphotyrosine residue. | Increases the target (pY peptide) concentration in the lysate, improving pulldown efficiency. | Jurkat T cells, HeLa cells | nih.govnih.gov |
| SH2 Superbinder Enrichment | Employs engineered SH2 domains with high affinity for phosphotyrosine to capture pY peptides. | Boosts the amount of available pY peptides for binding, enhancing enrichment sensitivity. | HeLa cells, Mouse Primary T cells | preprints.orgbiorxiv.org |
| R2-pY Automation | A high-throughput, automated system using a magnetic particle processor with pY superbinder or antibody beads. | Used to generate a benchmark sample with high pY content for method development and validation. | HeLa cells | nih.govacs.org |
To address the challenge of analyzing systems where cellular material is limited, carrier proteome-based approaches have been developed. nih.gov The BOOST (Broad-spectrum Optimization Of Selective Triggering) method is a prime example that leverages this compound. nih.govresearchgate.net In this technique, a sample treated with this compound is used as a "boost" or "carrier" channel within a multiplexed experiment using tandem mass tags (TMT). nih.govbiorxiv.org This this compound-treated channel, rich in pY peptides, increases the total signal for these low-abundance peptides, ensuring they are selected for fragmentation and analysis by the mass spectrometer. nih.govtandfonline.com
While the quantitative data from the this compound boost channel itself is ignored, its presence significantly enhances the identification and quantification of pY peptides from the actual experimental samples, which may have very low input amounts. nih.govresearchgate.net This strategy has been shown to yield up to a 6.3-fold increase in the depth of pY quantification from as little as 1 mg of protein from Jurkat T cells. nih.govresearchgate.netresearchgate.net The BOOST method has also been successfully adapted for use in more biologically relevant models, such as primary T cells from mice. biorxiv.orgbiorxiv.org
| Method Component | Description | Function in BOOST | Reference |
| This compound (PV) Treatment | Cells are incubated with this compound to inhibit PTPs. | Creates a proteome with artificially high levels of tyrosine phosphorylation for the carrier channel. | nih.govbiorxiv.org |
| Tandem Mass Tags (TMT) | Isobaric chemical tags that allow for the multiplexing of multiple samples in a single MS run. | Enables simultaneous analysis of experimental samples and the carrier channel. | nih.govpreprints.org |
| Carrier/Boost Channel | One channel of the TMT experiment is dedicated to the lysate from this compound-treated cells. | Increases the precursor ion signal for low-abundance pY peptides, triggering their selection for MS/MS analysis. | nih.govtandfonline.com |
| Mass Spectrometry | The instrument identifies and quantifies peptides based on their mass-to-charge ratio and fragmentation patterns. | Reporter ions from the TMT tags provide accurate quantification for the experimental samples. | nih.govresearchgate.net |
Mass spectrometry (MS) is the definitive tool for identifying the specific proteins and precise tyrosine residues that are phosphorylated following this compound treatment. ashpublications.orgresearchgate.net Following enrichment, peptides are analyzed by MS to generate fragmentation spectra that allow for the sequencing of the peptide and the localization of the phosphate (B84403) group on a specific tyrosine.
Studies using this approach have successfully mapped this compound-induced phosphorylation sites on numerous proteins. For instance, in intact human erythrocytes treated with this compound, MS analysis revealed a sequential phosphorylation process on the transmembrane protein band 3, identifying primary phosphorylation at tyrosines Y8 and Y21, followed by secondary phosphorylation at Y359 and Y904. ashpublications.org In another study, this compound treatment of HT29 cells, combined with 2D gel electrophoresis and MS, was used to confirm that Keratin 19 is phosphorylated on tyrosine-391. plos.org Furthermore, recent work has used MS to show that this compound not only inhibits phosphatases but can also directly activate SRC family kinases through the oxidation of specific cysteine residues, calling for a re-evaluation of its mechanism of action. biorxiv.orgbiorxiv.org
| Protein | Identified Phosphorylation Site(s) | Cellular System | Key Finding | Reference |
| Protein Band 3 | Y8, Y21, Y359, Y904 | Human Erythrocytes | This compound induces sequential phosphorylation by Syk and Lyn kinases. | ashpublications.org |
| Keratin 19 | Y391 | HT29 Cells / Transfected BHK-21 Cells | This compound treatment unmasks a highly dynamic phosphorylation site in the 'tail' domain. | plos.org |
| FGFR2 | Y194, Y397 | KMS11 & KMS12 Myeloma Cells | This compound treatment significantly increases phosphorylation stoichiometry at specific sites. | acs.org |
| ErbB-4 Receptor | Not specified | NIH 3T3 Cells | This compound induces heavy tyrosine phosphorylation and proteolytic cleavage of the receptor. | nih.gov |
| SRC Family Kinases | Not applicable (Cysteine Oxidation) | HEK293T Cells | This compound directly activates SRC via oxidation of Cys188 and Cys280, independent of PTP inhibition. | biorxiv.orgbiorxiv.org |
Carrier Proteome-Based Approaches (e.g., BOOST Method)
In Vitro and Ex Vivo Cellular Model Systems Utilizing this compound
This compound is widely applied in a diverse range of cellular models to probe the fundamental mechanisms of tyrosine kinase signaling pathways. Its ability to induce a robust and global phosphorylation state makes it an invaluable reagent for studying signal transduction in both established cell lines and primary cells.
A multitude of studies have employed this compound in various immortalized mammalian cell lines. These cell lines provide reproducible and scalable systems for investigating the cellular response to hyper-phosphorylation. For example, Jurkat T cells treated with this compound are a common model for mimicking T-cell receptor activation and studying downstream kinase cascades. nih.govresearchgate.net HeLa and HEK293T cells are frequently used as workhorse models to benchmark new phosphoproteomic methods or to investigate the general mechanisms of PTP inhibition and kinase activation. nih.govacs.orgbiorxiv.org In cancer research, myeloma cell lines like KMS11 and KMS12 have been treated with this compound to measure site-specific phosphorylation stoichiometry on fibroblast growth factor receptors. acs.org
| Cell Line | Research Focus | Key Application of this compound | Reference(s) |
| Jurkat T cells | T-cell signaling | Mimicking T-cell activation; inducing HPK1 kinase activity; developing the BOOST method. | nih.govresearchgate.net |
| HeLa cells | Method development; pY signaling | Benchmarking automated pY-peptide enrichment (R2-pY); evaluating enrichment reagents. | nih.govacs.orgbiorxiv.org |
| HEK293T cells | Kinase regulation; redox signaling | Demonstrating direct oxidative activation of SRC kinase. | biorxiv.org |
| NIH 3T3 cells | Receptor tyrosine kinase signaling | Inducing proteolytic cleavage of the ErbB-4 receptor. | nih.gov |
| HT29 cells | Intermediate filament biology | Unmasking tyrosine phosphorylation on Keratin 19. | plos.org |
| KMS11 / KMS12 cells | Myeloma signaling; quantitative proteomics | Measuring phosphorylation stoichiometry on FGFR2. | acs.org |
| MCF10A cells | Cell adhesion signaling | Preparing lysates for substrate-trapping assays with PTPRK. | biologists.com |
| TKPTS cells | Kidney cell biology | Inducing the production of the secreted protein Netrin-1. | researchgate.net |
To enhance the physiological relevance of findings, researchers also apply this compound to primary cells and tissue explants, which are isolated directly from living organisms. These models, while often more challenging to work with, provide insights that are more representative of in vivo conditions.
A key example is the adaptation of the BOOST phosphoproteomics method for use with scarce mouse primary T cells, enabling deep signaling analysis in a more authentic immunological model. biorxiv.orgbiorxiv.org In another study, this compound was applied to intact human red blood cells (erythrocytes) to dissect the roles of different kinases in phosphorylating the membrane protein band 3. ashpublications.org this compound has also been administered to mice to facilitate the in vivo analysis of protein phosphorylation in tissue lysates, such as the study of Keratin 19 phosphorylation in the colon. plos.org The use of tissue explants, where small pieces of tissue are cultured, represents another approach for maintaining cells within a more natural microenvironment during experimental manipulation with reagents like this compound. mdpi.com
| Model System | Organism | Research Focus | Key Finding | Reference(s) |
| Primary T cells | Mouse | T-cell receptor signaling; proteomics | Successful application of the BOOST method to scarce primary cells, identifying >2,000 pY sites. | biorxiv.orgbiorxiv.org |
| Intact Erythrocytes | Human | Membrane protein phosphorylation | Revealed sequential phosphorylation of protein band 3 by different tyrosine kinases. | ashpublications.org |
| Colon Tissue Lysates | Mouse | In vivo protein phosphorylation | Unmasked in vivo tyrosine phosphorylation of Keratin 19 following this compound administration to the animal. | plos.org |
| Spermatozoa | Boar, Stallion, Dog | Sperm motility and function | This compound treatment inhibited motility and increased protein tyrosine phosphorylation. | oup.com |
Mammalian Cell Line Investigations
Biochemical Assays for Protein Tyrosine Phosphatase Activity Assessment
This compound is a potent and widely utilized inhibitor of protein tyrosine phosphatases (PTPs), making it a crucial tool in biochemical assays designed to assess PTP activity. Its primary mechanism of action involves the irreversible oxidation of the catalytic cysteine residue within the PTP active site. nih.govresearchgate.net This characteristic allows researchers to modulate and measure PTP activity in various experimental contexts.
Common Assay Methodologies
A prevalent method for measuring PTP activity is the colorimetric assay using the small molecule substrate p-nitrophenyl phosphate (pNPP). nih.gov In this assay, PTPs cleave the phosphate group from pNPP, resulting in the production of p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. nih.gov this compound is frequently used in these assays as a control to demonstrate that the observed phosphatase activity is indeed due to PTPs.
The inhibitory effect of this compound on PTP activity can be quantified to determine the concentration required for significant inhibition. Research has shown that this compound's inhibitory action is distinct from that of vanadate (B1173111), which acts as a competitive inhibitor. nih.govresearchgate.net While vanadate's inhibition can be reversed by chelating agents like EDTA, this compound's oxidative inhibition is irreversible. nih.govresearchgate.net
Detailed Research Findings
Numerous studies have leveraged this compound to investigate the role of PTPs in various signaling pathways. For instance, in studies of insulin (B600854) signaling, this compound has been used to demonstrate the involvement of PTPs in the dephosphorylation of key signaling molecules. In HepG2 cells, this compound treatment was shown to reduce PTP activity to below control levels, highlighting its potent inhibitory effect. nih.gov
The following table summarizes findings from a study investigating the effect of various inhibitors on total phosphatase activity in HL60 cell extracts, using pNPP as a substrate.
| Inhibitor | Concentration | Inhibition of Total Phosphatase Activity (%) | Statistical Significance (p-value) |
| Vanadate | 10 µM | 98 | < 0.0001 |
| This compound | 200 µM | 95 | < 0.0001 |
| p-Chloromercuribenzoate | 100 µM | 80 | < 0.0001 |
| Okadaic Acid | Not specified | -25 (slight increase) | Not significant |
| Data sourced from Freire et al. tandfonline.com |
This data clearly demonstrates the potent inhibitory effect of this compound on total phosphatase activity, comparable to that of vanadate. tandfonline.com
Another study investigated the dose-dependent effect of this compound on PTP activity in different cell lines. The results showed that increasing concentrations of this compound led to a progressive decrease in PTP activity.
| Cell Line | This compound Concentration (µM) | PTP Activity (% of control) |
| 32D/IR | 5 | ~50 |
| 32D/IR | 10 | Not specified |
| 32D/IR | 20 | Not specified |
| 32D/IRIRS-1 | 5 | ~50 |
| 32D/IRIRS-1 | 10 | Not specified |
| 32D/IRIRS-1 | 20 | Not specified |
| 32D/IRIRS-1 F18 | 5 | ~50 |
| 32D/IRIRS-1 F18 | 10 | Not specified |
| 32D/IRIRS-1 F18 | 20 | Not specified |
| 32D/IRIRS-2 | 5 | ~50 |
| 32D/IRIRS-2 | 10 | Not specified |
| 32D/IRIRS-2 | 20 | Not specified |
| Data adapted from a study by Iwasaki et al. researchgate.net |
These findings underscore the utility of this compound as a reliable tool for inhibiting PTPs in biochemical assays, allowing for the detailed study of their function and regulation. researchgate.net The irreversible nature of its inhibition makes it particularly useful for experiments where a sustained reduction in PTP activity is required. nih.govresearchgate.net
Computational and Systems Biology Perspectives on Pervanadate Action
Molecular Docking and Dynamics Simulations of Pervanadate-Protein Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations have become instrumental in elucidating the atomic-level details of this compound's interactions with its protein targets. plos.orgnih.govmdpi.com These approaches complement experimental data by providing a dynamic and three-dimensional view of the binding events that underpin this compound's biological effects.
Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the protein-ligand complex over time. plos.org This provides a more realistic view of the interaction dynamics within a cellular environment. MD simulations have been employed to study the interaction between PTP1B and various inhibitors, revealing that electrostatic interactions often play a more significant role than van der Waals forces in the stability of the complex. amegroups.cn In the context of this compound, MD simulations have helped to conceptualize how the oxidation of the catalytic cysteine in PTPs occurs. biorxiv.org For example, simulations have suggested that cysteine oxidation is a key step in relieving the autoinhibition of kinases like SRC. biorxiv.orgbiorxiv.org
These computational approaches have not only confirmed experimental findings but have also guided the design of more potent and selective PTP1B inhibitors by identifying key interaction sites beyond the primary active site. amegroups.cn
Table 1: Key Findings from Molecular Docking and Dynamics Simulations of this compound-Protein Interactions
| Protein Target | Computational Method | Key Findings |
| PTP1B | Molecular Docking & MD Simulation | Binding of inhibitors decreases the flexibility of the entire PTP1B molecule. The WPD-loop shows notable movement. Electrostatic interactions are dominant. Lys41, Arg47, and Asp48 are crucial for inhibitor conformation and potency. amegroups.cn |
| SRC Kinase | Molecular Dynamics Simulation | Cysteine oxidation, a known effect of this compound, is suggested to play a role in relieving autoinhibition, a key step in SRC activation. biorxiv.orgbiorxiv.org |
| Various PTPs | General Computational Analysis | This compound is proposed to have a high affinity for the PTP active site due to the structural similarity between vanadate (B1173111) and phosphate (B84403). biorxiv.org |
Kinetic Modeling of this compound-Perturbed Signal Transduction Networks
Kinetic modeling has emerged as a powerful tool to understand the complex and dynamic nature of signal transduction networks perturbed by this compound. researchgate.netresearchgate.net By mathematically representing the interactions and reactions within a signaling pathway, these models can simulate the system's behavior over time and provide insights that are not always intuitive from static experimental data alone.
This compound's well-established role as a potent protein tyrosine phosphatase (PTP) inhibitor makes it a useful tool for perturbing signaling pathways that are heavily regulated by tyrosine phosphorylation. scienceopen.comfrontiersin.org Kinetic models have been particularly valuable in dissecting the effects of this compound on T-cell receptor (TCR) signaling. In one study, quantitative data on the TCR-CD3 signaling network was used to build a mechanistic mathematical model. scienceopen.comnih.gov This model surprisingly predicted a transient decrease in the ratio of phosphorylated ZAP70 (phospho-ZAP70) to total ZAP70 at the TCR upon this compound stimulation. The model demonstrated that this counter-intuitive result was due to an initial massive recruitment of non-phosphorylated ZAP70 to the receptor complex. scienceopen.comnih.gov Furthermore, the model predicted a specific temporal order of ZAP70 multisite phosphorylation, which was subsequently verified experimentally. nih.gov
In another application, a systems toxicology approach used this compound as a control to study the effects of mercury on B-lymphocyte signaling. nih.gov this compound treatment led to changes in a large network of proteins associated with B-cell receptor and Fc-epsilon receptor I signaling. nih.gov This allowed for a comparative analysis to understand the specific perturbations caused by mercury.
Kinetic modeling has also been applied to the insulin (B600854) signaling pathway. While some models focus on the intricacies of insulin receptor binding and downstream events, this compound's ability to mimic insulin's effects provides a unique angle for study. oup.comphysiology.orgarxiv.org this compound stimulates glucose transport and enhances insulin receptor autophosphorylation, effects that can be quantitatively analyzed and modeled. oup.com By inhibiting PTPs, this compound shifts the balance of kinase and phosphatase activity, leading to sustained phosphorylation of key signaling molecules. nih.gov Kinetic models can help to quantify these shifts and predict their downstream consequences on glucose metabolism.
Table 2: Examples of Kinetic Modeling in this compound-Perturbed Systems
| Signaling Pathway | Model Organism/Cell Type | Key Insights from Kinetic Modeling |
| T-Cell Receptor (TCR) Signaling | Murine T-cell hybridoma and primary murine T cells | Explained the transient decrease in the phospho-ZAP70/ZAP70 ratio at the TCR upon this compound stimulation. Predicted the temporal order of ZAP70 multisite phosphorylation. scienceopen.comnih.gov |
| B-Cell Receptor Signaling | Mouse WEHI-231 B cells | This compound served as a positive control for phosphatase inhibition, allowing for the identification of mercury-specific alterations in the phosphoproteome. nih.gov |
| Insulin Signaling | Rat Adipocytes | This compound-induced glucose transport correlates with the inhibition of protein phosphotyrosyl phosphatases and enhanced insulin receptor autophosphorylation. oup.com |
Re-evaluation of this compound-Derived Mechanistic Conclusions in Cellular Biology
One of the most significant findings is the direct activation of SRC family tyrosine kinases by this compound. biorxiv.orgbiorxiv.orgbiorxiv.org Studies have shown that this compound can directly oxidize specific cysteine residues within SRC, leading to a conformational change that relieves its autoinhibition and results in its activation. biorxiv.orgbiorxiv.orgbiorxiv.org This is a crucial distinction, as it means that the observed increase in tyrosine phosphorylation in this compound-treated cells may not be solely due to the inhibition of phosphatases but also to the direct activation of kinases. This finding has profound implications for the interpretation of past experiments where this compound was used to infer the role of PTPs in suppressing PTK activity. biorxiv.org
Furthermore, the use of this compound as a specific PTP inhibitor is being questioned. While it does inhibit PTPs by irreversibly oxidizing the catalytic cysteine, its effects are not limited to this class of enzymes. researchgate.net this compound can induce widespread changes in the cellular redox state, potentially affecting other redox-sensitive proteins. biorxiv.orgbiorxiv.org This calls for caution when attributing all observed cellular changes to PTP inhibition alone.
The off-target effects of this compound and other PTP inhibitors have also been highlighted. nih.gov For example, some inhibitors have been shown to have unanticipated effects, such as inducing the activation of transcription factors like STAT1 even in the absence of the typical cytokine stimulus. nih.gov This underscores the need for validating findings from inhibitor studies with other experimental approaches. nih.gov
In light of these findings, it is essential for researchers to:
Acknowledge the dual role of this compound as both a PTP inhibitor and a PTK activator.
Consider the broader effects of this compound on cellular redox balance.
Table 3: Re-evaluated Mechanisms of this compound Action
| Traditional View | Revised Understanding | Supporting Evidence |
| This compound's primary action is the inhibition of Protein Tyrosine Phosphatases (PTPs). | This compound also directly activates SRC family tyrosine kinases (PTKs) through cysteine oxidation. | Mass spectrometry and biophysical approaches show this compound-induced oxidation of specific SRC cysteines, leading to relief of autoinhibition. biorxiv.orgbiorxiv.org |
| Increased tyrosine phosphorylation is solely due to PTP inhibition. | Increased tyrosine phosphorylation is a combined effect of PTP inhibition and PTK activation. | This compound dose-dependently increases SRC kinase activity in vitro. biorxiv.org |
| This compound is a specific tool to study the role of PTPs. | This compound disrupts overall cellular redox homeostasis, with potential off-target effects. | This compound treatment leads to the oxidation of redox-sensitive reporters like HyPer7 and PRDX1. biorxiv.org |
Future Directions and Translational Implications in Pervanadate Research
Development of Targeted Pervanadate Analogs for Specific Pathway Probing
A significant limitation of this compound is its indiscriminate inhibition of a wide range of PTPs. This lack of specificity makes it difficult to attribute an observed cellular response to the inhibition of a single PTP or a specific signaling pathway. Consequently, a major thrust in future research is the development of targeted analogs or alternative probes that offer greater specificity.
The goal is to design molecules that can selectively inhibit a single PTP or a specific subset of PTPs. This would enable researchers to dissect the precise roles of individual phosphatases in complex signaling networks. The development of such probes often involves a "mechanism-based" or "activity-based" approach, where the inhibitor is designed to react with the active site of the target enzyme. nih.gov
Research has focused on creating analogs that are more specific than general PTP inhibitors like this compound. For instance, while this compound acts broadly, specific inhibitors for phosphatases like Shp2 have been developed through high-throughput docking and chemical modification. pnas.orgacs.org These inhibitors, such as PHPS1 and its derivatives, have shown high specificity for Shp2-dependent signaling pathways and have been effective in blocking the growth of certain tumor cell lines. pnas.org This demonstrates the feasibility and utility of creating pathway-specific probes.
Another approach involves modifying existing broad-spectrum inhibitors. Phenyl vinyl sulfone (PVS) and its analogs, like phenyl vinyl sulfonate (PVSN), are also mechanism-based probes for PTPs. nih.govnih.gov Studies have shown that pretreatment with this compound can block the tagging of cellular proteins by PVS, indicating they may target the same reactive cysteine thiols in PTP active sites. nih.gov By generating various derivatives of these compounds, it may be possible to develop probes with more restricted targets than the parent molecules, allowing for more precise interrogation of cellular functions. nih.govnih.gov The development of these specific inhibitors will be crucial for validating PTPs as therapeutic targets and for understanding their roles in disease. pnas.org
Elucidation of this compound's Pleiotropic Effects Beyond PTP Inhibition
Recent research has compellingly demonstrated that the cellular effects of this compound are not exclusively due to PTP inhibition. A critical future direction is to fully characterize these "off-target" or pleiotropic effects to correctly interpret experimental results. It is now understood that this compound can directly influence other proteins, primarily through oxidation.
A landmark finding is the direct activation of SRC family tyrosine kinases (SFKs) by this compound. biorxiv.orgbiorxiv.org This occurs through the oxidation of specific, redox-sensitive cysteine residues within the kinase, which relieves its autoinhibitory conformation. biorxiv.orgbiorxiv.org This mechanism is distinct from the indirect activation that would be expected to follow the inhibition of a PTP that normally suppresses kinase activity. biorxiv.org This discovery necessitates a re-evaluation of past studies where increased tyrosine phosphorylation following this compound treatment was attributed solely to PTP inhibition. biorxiv.orgbiorxiv.org
Beyond direct kinase activation, this compound has other documented effects. For example, in human epithelial cells, this compound treatment leads to the tyrosine phosphorylation of desmosomal components like desmoglein 2 and plakoglobin. nih.gov Surprisingly, instead of destabilizing cell-cell adhesion, this phosphorylation stabilizes desmosomes, making them hyper-adhesive and resistant to disruption. nih.gov This contrasts with the destabilizing effect of tyrosine phosphorylation on adherens junctions, another type of cell junction. nih.gov
Furthermore, this compound treatment can trigger a cascade of cellular events that mimic T-cell antigen receptor (TCR) activation, including the stimulation of interleukin-2 (B1167480) production, without engaging the receptor itself. nih.gov It also induces the proliferation of fibroblasts and the translocation of MAP kinase to the nucleus. nih.gov In human erythrocytes, this compound induces tyrosine phosphorylation of the band 3 protein but, unlike other agents, does not cause the associated kinase, Syk, to translocate to the membrane skeleton. unipd.it These varied and complex effects highlight that this compound acts as a broad perturbing agent of cellular redox homeostasis, with consequences that extend well beyond PTP inhibition. biorxiv.orgbiorxiv.org
Integration with Advanced Omics Technologies for Systems-Level Understanding
To unravel the complex and multifaceted impact of this compound on cellular function, future research will increasingly rely on the integration of advanced "omics" technologies. researchgate.netfrontiersin.org These high-throughput approaches—including proteomics (studying proteins), metabolomics (studying metabolites), and transcriptomics (studying gene expression)—provide a global, systems-level view of cellular responses. bioplatforms.comnumberanalytics.com
By treating cells with this compound and subsequently applying omics technologies, researchers can generate vast datasets detailing the changes across the entire proteome, metabolome, or transcriptome. frontiersin.org For example, proteomics can identify the full spectrum of proteins that become tyrosine phosphorylated following this compound treatment, moving beyond the analysis of single proteins. researchgate.netresearchgate.net This can help map the substrates of various PTPs and kinases on a large scale. researchgate.net
Moreover, integrating different omics datasets (multi-omics) can reveal the intricate molecular pathways and networks affected by this compound. nih.gov For instance, combining proteomics with metabolomics could link changes in protein phosphorylation to alterations in metabolic pathways. This approach is invaluable for understanding how a general stimulus like this compound translates into specific and coordinated cellular responses. nih.gov Advanced bioinformatics and computational tools are essential to analyze and interpret these large, complex datasets, helping to identify novel biomarkers, therapeutic targets, and a deeper understanding of drug resistance mechanisms in diseases like cancer. researchgate.netnih.gov This integrated approach will be instrumental in moving from a linear, pathway-centric view to a more holistic and dynamic understanding of cellular signaling in both health and disease. nih.gov
Q & A
Q. What is the standard protocol for preparing pervanadate solutions, and why is fresh preparation critical?
this compound is synthesized by mixing sodium orthovanadate with hydrogen peroxide (typically at a 2:1 molar ratio of H2O₂:orthovanadate) and incubating at room temperature for 5–15 minutes. For example, a 100 mM working solution can be prepared by diluting 400 μL of 500 mM sodium orthovanadate stock in 1,560 μL H₂O, followed by adding 40 μL H₂O₂ . Fresh preparation is essential because the H₂O₂-vanadate complex degrades over time, reducing its phosphatase-inhibiting efficacy. Decomposition can lead to inconsistent experimental results, particularly in time-sensitive phosphorylation assays .
Q. Why is this compound widely used to study tyrosine phosphorylation in cell signaling?
this compound irreversibly inhibits protein tyrosine phosphatases (PTPs) by oxidizing the catalytic cysteine residue in their active sites, thereby stabilizing phosphorylated tyrosine residues on target proteins. This mechanism allows researchers to amplify and detect transient phosphorylation events, such as those in receptor tyrosine kinase (RTK) signaling pathways . For example, treating HeLa or Jurkat cells with 1 mM this compound for 20–30 minutes induces robust tyrosine phosphorylation detectable via Western blot or flow cytometry .
Q. What are the standard cell treatment conditions for this compound in phosphorylation assays?
Typical protocols involve serum-starving cells overnight to minimize basal signaling, followed by treatment with freshly prepared this compound (final concentration 0.1–1 mM) for 15–30 minutes at 37°C. For instance, Jurkat cells treated with 1 mM this compound for 30 minutes show increased phosphorylation of SRC family kinases (e.g., Lyn, Lck) . Controls should include untreated cells and isotype-matched antibodies to validate specificity .
Advanced Research Questions
Q. How can researchers address the reactivation of phosphatases during prolonged this compound treatment?
While this compound is considered an irreversible inhibitor, phosphatase activity may resurge over time due to degradation of the inhibitor or de novo enzyme synthesis. To mitigate this, a second dose of this compound can be added after 20–30 minutes. For example, in TCR signaling studies, a second treatment at 20 minutes maintained ZAP-70 phosphorylation levels, whereas a single dose allowed partial phosphatase recovery . Catalase should be avoided in these experiments, as it accelerates H₂O₂ decomposition and reduces this compound stability .
Q. How do researchers distinguish between direct this compound effects and downstream signaling artifacts in metabolic flux studies?
this compound’s off-target effects (e.g., reactive oxygen species generation, indirect kinase activation) require careful controls. In erythrocyte metabolic studies, ¹H-¹³C NMR was used to confirm that this compound’s suppression of oxygen-dependent glycolytic flux was mediated by band 3 protein interactions, not via oxidative stress or bisphosphoglycerate mutase modulation. Parallel experiments with antioxidants (e.g., NAC) or kinase inhibitors (e.g., staurosporine) can isolate this compound-specific effects .
Q. What strategies optimize this compound concentrations to balance phosphatase inhibition and cellular toxicity?
Dose-response experiments are critical. For phosphoproteomics, HgCl₂ and this compound show concentration-dependent increases in phosphorylated proteins (e.g., 100 μM this compound in IMCD cells induced significant changes without cytotoxicity). Viability assays (e.g., MTT, ATP quantification) and phospho-specific flow cytometry can identify the threshold where inhibition outweighs toxicity .
Q. How is this compound integrated into multi-omics workflows for phosphotyrosine profiling?
In mass spectrometry-based phosphoproteomics, this compound-treated cells are lysed in urea buffers with protease/phosphatase inhibitors, followed by TiO₂ enrichment of phosphopeptides. For example, LC-MS/MS analysis of this compound-treated WEHI-231 cells identified >500 phosphorylated proteins, with spectral counting quantifying relative abundance changes. Data are deposited in repositories like PRIDE (e.g., PXD017418) for reproducibility .
Q. What experimental designs address contradictions in this compound’s role in kinase activation versus phosphatase inhibition?
Discrepancies arise when this compound-induced phosphorylation is misattributed to kinase activation. To resolve this, combine kinase activity assays (e.g., in vitro kinase assays with purified enzymes) with PTP inhibition studies. For instance, in Hg²⁺ toxicity research, this compound’s synergy with Hg²⁺ in increasing Lyn phosphorylation was confirmed via immunoprecipitation and peptide competition assays, ruling out direct kinase activation .
Methodological Best Practices
- Controls : Always include untreated cells, vehicle controls (H₂O₂ alone), and isotype-matched antibodies to rule out non-specific binding .
- Buffer Compatibility : Avoid reducing agents (e.g., DTT) in lysis buffers, as they convert this compound to vanadate, reducing efficacy .
- Data Validation : Use orthogonal methods (e.g., Western blot + flow cytometry) to confirm phosphorylation changes observed in omics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
